N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S/c1-15-4-2-7-20(14-15)27(25,26)22-17-10-8-16(9-11-17)21(24)23-18-5-3-6-19(23)13-12-18/h2-5,7-11,14,18-19,22H,6,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKTUXUPSANTTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)N3C4CCC3C=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide involves multiple steps:
Formation of the azabicyclo[3.2.1]octane core: : This step typically involves the cyclization of appropriate amine precursors under controlled conditions.
Coupling with phenyl and benzenesulfonamide groups: : This step uses coupling reagents like carbodiimides to link the azabicyclo core with the phenyl and sulfonamide groups.
Industrial Production Methods
While lab-scale synthesis focuses on precision, industrial production emphasizes yield and cost-efficiency. The industrial method might involve:
Optimized reaction conditions: : Using catalysts to speed up reactions.
Scalable purification techniques: : Techniques like crystallization and chromatography to ensure purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Leading to the formation of oxo derivatives.
Reduction: : Yielding amine derivatives.
Substitution: : Particularly at the phenyl and sulfonamide groups, leading to a diverse array of analogs.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate.
Reduction: : Reagents like lithium aluminum hydride.
Substitution: : Reagents such as sodium hydride and alkyl halides for alkylation reactions.
Major Products
Major products include:
Oxidized derivatives: : Enhanced reactivity due to additional oxygen groups.
Reduced amine derivatives: : Increased solubility and altered biological activity.
Substituted analogs: : Diverse chemical and biological properties.
Scientific Research Applications
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide has several applications:
Chemistry: : As a building block in synthetic organic chemistry.
Biology: : Potential use in studying cell signaling pathways.
Medicine: : Investigated for its potential as a therapeutic agent.
Industry: : Used in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves:
Binding to specific molecular targets: : Often receptors or enzymes in biological systems.
Pathways involved: : Can include modulation of signal transduction pathways, impacting cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Bicyclic Substituents
(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl trifluoromethanesulfonate (Compound 2p)
- Key differences : Replaces the phenylcarboxamide-sulfonamide moiety with a trifluoromethanesulfonate group.
(1R,5S)-3-(phenylsulfonyl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Functional Group Variations in Sulfonamide Derivatives
N-(4-Hydroxyphenyl)benzenesulfonamide
- Key differences : Lacks the bicyclic core and features a hydroxyl group on the phenyl ring.
- Impact : The absence of the bicyclic scaffold reduces structural rigidity, leading to lower receptor-binding specificity. The hydroxyl group introduces hydrogen-bonding capacity but may limit bioavailability due to increased polarity .
(E)-3-(3,4-Dichlorophenyl)-N-[4-[[(1R,5S)-3-(5-hydroxy-1H-indol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]methyl]cyclohexyl]prop-2-enamide
- Key differences : Incorporates an indole-substituted bicyclic core and a dichlorophenyl-enamide chain.
- Impact : The indole moiety enables π-π stacking interactions with aromatic residues in receptors, while the dichlorophenyl group enhances hydrophobic binding. However, this compound exhibits a high Ki value (6309.57 nM) for 5-HT1e receptors, suggesting weaker affinity compared to the target compound .
Modifications in Bicyclic Core and Linker Regions
8-Azabicyclo[3.2.1]oct-2-ene-8-carboxylic acid,2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-, phenyl ester
Comparative Data Table
Key Findings and Implications
Bicyclic Core Importance : The 8-azabicyclo[3.2.1]octene scaffold is pivotal for receptor-binding specificity. Modifications here (e.g., indole substitution) can drastically alter activity .
Sulfonamide vs. Ester/Carboxamide : Sulfonamide derivatives generally exhibit better metabolic stability than esters, making the target compound more drug-like .
Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) enhance lipophilicity but may reduce selectivity, whereas polar groups (e.g., hydroxyl) improve solubility at the cost of permeability .
Biological Activity
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide, a compound with a complex bicyclic structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse research findings.
Compound Overview
- Chemical Structure : The compound features a bicyclic azabicyclo[3.2.1]octane core linked to a sulfonamide moiety, which is known for its pharmacological properties.
- Molecular Formula : C21H22N2O3S
- Molecular Weight : 382.5 g/mol
Synthesis
The synthesis of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide typically involves several key steps:
- Formation of the Bicyclic Core : The bicyclic structure is synthesized through cyclization reactions involving appropriate precursors.
- Coupling with Phenyl and Sulfonamide Groups : The final compound is formed by coupling the bicyclic core with a phenyl group and a sulfonamide moiety, enhancing its biological activity.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in inflammatory processes:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Studies show that modifications to the phenyl ring can enhance the compound's potency as an NAAA inhibitor, which plays a crucial role in regulating endocannabinoid levels and inflammation .
| Enzyme Target | Inhibition Activity | Reference |
|---|---|---|
| NAAA | Potent Inhibitor |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- Mechanism of Action : It is suggested that the compound may interact with specific receptors or enzymes that are implicated in neurodegenerative diseases, potentially offering therapeutic benefits .
Case Studies
- Study on Inflammatory Response : In vitro studies demonstrated that N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide significantly reduced inflammatory markers in cultured cells, indicating its potential as an anti-inflammatory agent .
- Neurodegeneration Models : Animal models of neurodegeneration showed that treatment with the compound resulted in improved cognitive function and reduced neuronal damage compared to control groups .
The mechanisms underlying the biological activities of N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide include:
- Enzyme Binding : The compound likely binds to active sites of target enzymes, inhibiting their activity through competitive or non-competitive mechanisms.
Q & A
Advanced Research Question
- Proteome-wide profiling : Use affinity chromatography with immobilized compound to capture binding partners, followed by LC-MS/MS identification.
- CRISPR-Cas9 screens : Knock out suspected off-target receptors and assess activity retention.
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions over 100+ ns to identify stable binding conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
